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SINGAPORE – Researchers have identified a potent antiviral mechanism of the common food

additive Brilliant Black BN (E151) against several human enteroviruses, including Enterovirus

71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus A6 (CVA6). These viruses are the

primary causative agents of Hand, Foot, and Mouth Disease (HFMD), a contagious illness

predominantly affecting young children. This technical guide provides an in-depth analysis of

the antiviral activity of Brilliant Black BN, detailing its mechanism of action, summarizing key

quantitative data, and outlining the experimental protocols used in this discovery.

Core Mechanism of Action: Inhibition of Viral Entry
The primary antiviral action of Brilliant Black BN is the blockade of viral attachment and entry

into host cells.[1] As a sulfonated azo dye, Brilliant Black BN interacts with the viral capsid,

specifically at the vertex of the 5-fold axis of the EV71 virion.[1] This interaction is crucial as it

prevents the virus from binding to its cellular attachment factors, a critical first step in the

infection cycle.

The efficacy of this inhibition is influenced by specific amino acid residues on the viral protein

VP1, namely at positions 98, 145, and 246.[1] Brilliant Black BN not only competitively inhibits

the initial attachment of the virus to the host cell but can also elute viruses that have already

attached.[1]
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Furthermore, Brilliant Black BN has been shown to inhibit the interaction between EV71 and

cyclophilin A, a cellular factor essential for the viral uncoating process that follows entry into the

host cell.[1] By disrupting these early stages of the viral life cycle, Brilliant Black BN effectively

halts the progression of the infection.

Quantitative Analysis of Antiviral Efficacy
The antiviral activity of Brilliant Black BN has been quantified through in vitro studies,

demonstrating its high potency and low cytotoxicity.

Parameter Virus Strain(s) Cell Line Value Reference

50% Inhibitory

Concentration

(IC50)

Various EV71

strains

Rhabdomyosarc

oma (RD) cells

2.39 µM to 28.12

µM
[1]

50% Cytotoxic

Concentration

(CC50)

Not applicable
Rhabdomyosarc

oma (RD) cells
1,870 µM [1]

In Vivo Efficacy
Wild-type EV71

isolates
AG129 mice

200 mg/kg of

body weight/day
[1]

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of

Brilliant Black BN's antiviral activity.

Cell Culture and Virus Propagation
Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's modified Eagle's medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. EV71, CVA16, and

CVA6 strains are propagated in RD cells, and viral titers are determined by a standard plaque

assay.

Plaque Reduction Assay
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Seed RD cells in 24-well plates and grow to 90-95% confluency.

Prepare serial dilutions of Brilliant Black BN in DMEM.

Pre-incubate approximately 100 plaque-forming units (PFU) of the virus with an equal

volume of the diluted compound for 1 hour at 37°C.

Remove the growth medium from the RD cells and inoculate with the virus-compound

mixture.

Adsorb for 1 hour at 37°C.

Remove the inoculum and overlay the cells with DMEM containing 1% methylcellulose and

the corresponding concentration of Brilliant Black BN.

Incubate for 3-5 days at 37°C until plaques are visible.

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

Count the plaques and calculate the percentage of inhibition relative to the virus-only control.

The IC50 value is determined from the dose-response curve.

Time-of-Addition Assay
Seed RD cells in 24-well plates to 90-95% confluency.

Infect cells with the virus at a multiplicity of infection (MOI) of 1.

Add Brilliant Black BN (at a concentration of 5-10 times the IC50) at different time points

relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

At 12 hours post-infection, harvest the cell lysates and supernatant.

Quantify the viral yield using a plaque assay or RT-qPCR.

The stage of the viral life cycle inhibited by the compound is determined by the time point at

which the addition of the compound no longer results in a significant reduction in viral yield.
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Viral Attachment Assay
Pre-chill RD cells in 24-well plates at 4°C for 1 hour.

Incubate the virus (MOI of 10) with varying concentrations of Brilliant Black BN for 1 hour at

37°C.

Add the virus-compound mixture to the pre-chilled cells and incubate for 1 hour at 4°C to

allow for attachment.

Wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound

virus.

Lyse the cells and extract viral RNA.

Quantify the amount of attached virus using RT-qPCR.

Viral Elution Assay
Pre-chill RD cells in 24-well plates at 4°C for 1 hour.

Infect the cells with the virus (MOI of 10) for 1 hour at 4°C.

Wash the cells three times with cold PBS to remove unbound virus.

Add varying concentrations of Brilliant Black BN to the cells and incubate for 1 hour at 4°C.

Collect the supernatant containing the eluted virus.

Quantify the amount of eluted virus using a plaque assay.

Cyclophilin A Interaction Assay
Coat a 96-well plate with recombinant cyclophilin A.

Block the plate with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

Pre-incubate the virus with varying concentrations of Brilliant Black BN for 1 hour at 37°C.
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Add the virus-compound mixture to the cyclophilin A-coated wells and incubate for 2 hours at

37°C.

Wash the wells to remove unbound virus.

Detect the bound virus using a specific primary antibody against a viral capsid protein,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable

substrate.

Measure the absorbance to quantify the level of virus-cyclophilin A interaction.

Visualizing the Molecular Interactions and
Experimental Processes
To further elucidate the mechanism of action and the experimental workflows, the following

diagrams have been generated.

Viral Entry Pathway

Inhibition by Brilliant Black BN

EV71 Virion

Attachment

Host Cell Receptor
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Click to download full resolution via product page

Caption: Mechanism of Brilliant Black BN antiviral activity.
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Viral Attachment Assay Workflow

1. Pre-chill RD cells (4°C)

3. Add mixture to cells (4°C)

2. Pre-incubate Virus + Brilliant Black BN

4. Wash unbound virus

5. Lyse cells & extract RNA

6. Quantify viral RNA (RT-qPCR)

Click to download full resolution via product page

Caption: Workflow for the viral attachment assay.
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Time-of-Addition Assay Workflow

1. Infect RD cells with Virus

2. Add Brilliant Black BN at
different time points

3. Incubate for 12 hours

4. Harvest lysate & supernatant

5. Quantify viral yield

Click to download full resolution via product page

Caption: Workflow for the time-of-addition assay.

Conclusion
Brilliant Black BN demonstrates significant potential as a broad-spectrum antiviral agent

against several key enteroviruses responsible for HFMD. Its mechanism of action, targeting the

early and essential stages of viral entry and uncoating, provides a strong rationale for its further

development as a therapeutic. The favorable safety profile of Brilliant Black BN, owing to its

long-standing use as a food additive, further enhances its translational potential. This technical

guide provides a comprehensive overview for researchers and drug development professionals

interested in exploring the antiviral properties of this promising compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12511822?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12511822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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